Fmoc-Phg-OH Fmoc-Phg-OH
Brand Name: Vulcanchem
CAS No.: 102410-65-1
VCID: VC21540566
InChI: InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

Fmoc-Phg-OH

CAS No.: 102410-65-1

Cat. No.: VC21540566

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phg-OH - 102410-65-1

CAS No. 102410-65-1
Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Standard InChI InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Standard InChI Key PCJHOCNJLMFYCV-NRFANRHFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structural Characteristics of Fmoc-Phg-OH

Molecular Composition and Stereochemistry

Fmoc-Phg-OH (CAS 102410-65-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.4 g/mol . Its IUPAC name, (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid, reflects the S-configuration at the α-carbon, which is critical for chiral peptide synthesis. The stereochemical integrity of this residue is vulnerable to racemization during peptide coupling and Fmoc deprotection steps .

Table 1: Key Physicochemical Properties of Fmoc-Phg-OH

PropertyValueSource
Molecular Weight373.4 g/mol
CAS Registry102410-65-1
Solubility (DMSO)100 mg/mL (267.81 mM)
XLogP34.3
Hydrogen Bond Donors2
Rotatable Bonds6

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of Fmoc-Phg-OH reveals characteristic bands:

  • Amide I: 1,625 cm⁻¹ (C=O stretch of Fmoc carbonyl)

  • Aromatic C-H: 3,050–3,100 cm⁻¹ (phenyl and fluorenyl groups)
    UV circular dichroism (CD) spectra in alkaline solutions (pH > 10) exhibit excitonic coupling between fluorene moieties at 262 nm and 306 nm, indicative of π-π stacking in aggregated states .

Synthesis and Racemization Challenges

Racemization Pathways During SPPS

Fmoc-Phg-OH undergoes significant epimerization under standard SPPS conditions due to:

  • Base-Induced α-Proton Abstraction: Piperidine (20%) during Fmoc deprotection generates a planar oxazolidinone intermediate, enabling racemization at the α-carbon .

  • Activation Conditions: HATU/DIPEA coupling promotes up to 49% diastereomeric impurity, while DMTMM-BF4/NMM reduces this to 29% .

Table 2: Racemization Under Different SPPS Protocols

ConditionCoupling ReagentBaseDiastereomeric Purity
Microwave SPPS (50°C)DMTMM-BF4NMM71% (29% impurity)
Conventional SPPSHATUDIPEA51% (49% impurity)
Optimized Protocol COMU/DMPTMP>97% retention

Mitigation Strategies

  • Low-Temperature Coupling: Microwave-assisted SPPS at 50°C minimizes thermal degradation .

  • Non-Nucleophilic Bases: 2,6-dimethylpyridine (DMP) suppresses oxazolidinone formation .

  • Coupling Reagent Selection: DMTMM-BF4 outperforms HATU in preserving stereochemistry due to reduced basicity .

Applications in Supramolecular Hydrogels

pH-Responsive Gelation Mechanisms

Fmoc-Phg-OH derivatives form injectable hydrogels via:

  • Carboxylate Protonation: At pH < 5, protonation of aspartic/glutamic acid side chains in conjugates (e.g., FD, FE) enhances hydrophobic stacking .

  • β-Sheet Assembly: Thioflavin-T binding confirms β-sheet dominance in FQ (glutamine-conjugated) hydrogels, with storage modulus (G') > 500 Pa .

Table 3: Gelation Efficiency of Fmoc-Dipeptides

DipeptideSide ChainGelation Time (pH 7)Critical Gelation Concentration
FQGlutamine15 min0.5 wt%
FDAspartic Acid45 min1.2 wt%
FEGlutamic Acid60 min1.5 wt%

Molecular Dynamics Insights

Coarse-grained simulations reveal FQ’s higher aggregation propensity due to:

  • Amide Hydrogen Bonding: Stabilizes β-sheet nuclei.

  • Fluorenyl Stacking: Planar alignment reduces solvation energy by 8.2 kcal/mol vs. FE/FD .

Analytical Characterization Techniques

Spectroscopic Differentiation of Aggregates

  • Vibrational Circular Dichroism (VCD): Antiparallel β-sheets show negative bands at 1,680 cm⁻¹ (amide I) and 1,490 cm⁻¹ (amide II) .

  • NMR Spectroscopy: <sup>1</sup>H NMR in D<sub>2</sub>O (pH 11) reveals fluorene aromatic protons at δ 7.2–7.8 ppm, broadened due to stacking .

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